molecular formula C17H18F2N4O3 B2925135 N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172077-44-9

N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2925135
CAS No.: 1172077-44-9
M. Wt: 364.353
InChI Key: WXBJIDSWZRRZOI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a high-purity chemical compound designed for research use in oncology and drug discovery. This acetamide derivative features a pyrazole core substituted with a morpholine-4-carbonyl group, a structural motif commonly found in potent kinase inhibitors . Compounds with similar pyrazole-acetamide architectures have demonstrated significant biological activity as targeted therapeutic agents, showing potent inhibition of key oncogenic kinases like VEGFR-2 and Aurora Kinase B in preclinical studies . Its molecular framework is engineered to interact with specific ATP-binding sites, potentially modulating critical signaling pathways involved in cell proliferation and survival . The incorporation of the 3,4-difluorophenyl group enhances the molecule's ability to engage in key hydrophobic interactions within enzyme active sites. This compound is supplied for research applications only, including in vitro enzymatic assays, cell-based screening, and mechanism-of-action studies. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)23(21-11)10-16(24)20-12-2-3-13(18)14(19)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJIDSWZRRZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N4O3, with a molecular weight of 364.353 g/mol. The structure features a difluorophenyl group, a morpholine moiety, and a pyrazole ring, which are critical for its biological activity.

Property Value
Molecular FormulaC17H18F2N4O3
Molecular Weight364.353 g/mol
CAS Number1172077-44-9
Purity≥95%

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the pyrazole structure have been shown to enhance activity against specific targets such as NTRK kinases.

Case Study: Inhibition of NTRK Kinases

A comparative analysis of several pyrazole derivatives revealed that compounds featuring a morpholine carbonyl group demonstrated IC50 values as low as 10 nM against NTRK1, indicating potent inhibitory effects. The introduction of fluorine atoms in the aromatic rings further improved these values by enhancing binding affinity due to increased hydrophobic interactions .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of substituents on the pyrazole and phenyl rings. For instance:

  • Fluorine Substitution : The presence of fluorine at the 3 and 4 positions on the phenyl ring significantly increases biological activity.
  • Morpholine Group : The morpholine moiety contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.
  • Carboxamide Linkage : The carboxamide group is essential for maintaining the structural integrity necessary for receptor binding.

Summary of Biological Activities

Activity IC50 Value (nM) Notes
NTRK1 Inhibition<10High potency observed with fluorinated compounds
Antiproliferative Activity<100Effective against multiple cancer cell lines
Enzymatic ActivityVariesDependent on structural modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorinated Aromatic Substituents

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Features Potential Applications Reference
Target Compound 3,4-difluorophenyl, morpholine-4-carbonyl Pyrazole core with acetamide linker Kinase inhibition (inferred)
N-(4-fluorophenethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide 4-fluorophenethyl Similar pyrazole-morpholine scaffold Not specified
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) 4-fluorophenyl, phenyl Dihydropyrazole with aldehyde group Structural studies
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) 4-fluorophenyl, 4-chlorophenyl Dihydropyrazole with ketone substituent Synthetic intermediate

Key Observations :

  • The target compound distinguishes itself through the 3,4-difluorophenyl group, which introduces steric and electronic differences compared to mono-fluorinated analogs (e.g., Compound 1 or N-(4-fluorophenethyl)- derivatives). The dual fluorine atoms may enhance lipophilicity and receptor binding compared to single-halogenated variants .
  • The morpholine-4-carbonyl group in the target compound is absent in ’s dihydropyrazoles, which instead feature simpler substituents like aldehydes or ketones. Morpholine derivatives are known to improve pharmacokinetic profiles by modulating solubility and reducing metabolic degradation .

Pyrazolo-Pyrimidine and Fused Heterocyclic Analogs

Table 2: Complex Heterocyclic Derivatives
Compound Name Core Structure Key Features Pharmacological Notes Reference
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine Fused pyrazole-pyrimidine core Kinase inhibition (implied)
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide Bis-difluoromethyl pyrazole Sulfonyl and indazole moieties Anticancer (inferred)

Key Observations :

  • However, increased molecular complexity may reduce synthetic accessibility .
  • The bis-difluoromethyl pyrazole in highlights the role of multiple fluorinated groups in enhancing metabolic stability and potency. The target compound’s single difluorophenyl group may offer a balance between lipophilicity and synthetic feasibility .

Substituent Effects on Physicochemical Properties

  • Fluorination Patterns : Compounds with 4-fluorophenyl groups (e.g., ’s derivatives) exhibit lower steric hindrance than the target’s 3,4-difluorophenyl group, which may influence binding pocket interactions .
  • Morpholine vs. Sulfonyl Groups: The morpholine-4-carbonyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., ).
  • Molecular Weight and Solubility : The target compound (~MW 375 g/mol) is smaller than fused heterocycles like ’s derivative (MW >500 g/mol), suggesting better bioavailability and oral absorption .

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